-HPBA has been studied for its potential role in protecting neurons and promoting their survival. Studies suggest it may offer neuroprotective effects against various neurodegenerative diseases, including:
-HPBA is being investigated for its potential impact on metabolic health due to its ability to:
Some studies suggest 2-HPBA might exhibit anti-cancer properties, including:
-HPBA is being explored for its potential applications in various other scientific fields, including:
2-Hydroxy-4-phenylbutanoic acid, also known as 2-Hydroxy-4-phenylbutyric acid, is a chiral compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It exists as a white crystalline solid and is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme inhibitors. The compound is structurally characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butanoic acid backbone, which contributes to its biological activity and potential therapeutic applications .
As 2-HPBA is not directly used as a drug, a mechanism of action is not typically discussed for this molecule. However, its role as a precursor for ACE inhibitors is relevant. ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent blood vessel constrictor. This, in turn, helps lower blood pressure and reduces strain on the heart [].
Research on 2-HPBA is ongoing, with a focus on:
The compound exhibits significant biological activity, particularly as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors are crucial in the management of hypertension and heart failure. Studies have shown that 2-hydroxy-4-phenylbutanoic acid has potential neuroprotective effects and may influence metabolic pathways related to cardiovascular health . Additionally, it has been noted for its anti-inflammatory properties, making it a candidate for further research in therapeutic applications.
Several methods for synthesizing 2-hydroxy-4-phenylbutanoic acid have been developed:
2-Hydroxy-4-phenylbutanoic acid is primarily used in:
Research on the interactions of 2-hydroxy-4-phenylbutanoic acid with biological systems indicates its potential effects on metabolic pathways and cellular signaling mechanisms. Interaction studies have shown that it may modulate enzyme activities related to cardiovascular functions and metabolic disorders. Furthermore, ongoing studies aim to elucidate its mechanism of action at the molecular level, particularly in relation to its neuroprotective effects .
Several compounds share structural similarities with 2-hydroxy-4-phenylbutanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-2-Hydroxy-4-phenylbutyric acid | Chiral variant of 2-hydroxy-4-phenylbutanoic acid | Specific enantiomer used in drug formulations |
| (S)-2-Hydroxy-4-phenylbutyric acid | Chiral variant | Different biological activity compared to (R) form |
| 2-Hydroxy-7-phenylheptanoic acid | Longer carbon chain with similar functional groups | Potentially different pharmacokinetics |
| 2-Hydroxy-3-phenylpropanoic acid | Shorter carbon chain | May exhibit different biological properties |
These compounds highlight the structural diversity within this chemical class while emphasizing the unique properties of 2-hydroxy-4-phenylbutanoic acid that make it particularly valuable in pharmaceutical applications.
2-Hydroxy-4-phenylbutanoic acid represents a key intermediate in the synthesis of angiotensin-converting enzyme inhibitors, making its efficient and stereoselective production of significant interest to pharmaceutical manufacturing [1]. The compound can be synthesized through various enzymatic asymmetric reduction approaches, which offer advantages of high stereoselectivity and environmentally friendly reaction conditions [1] [2].
d-Lactate dehydrogenase (d-lactate dehydrogenase) catalyzes the reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid with excellent stereoselectivity [1]. This enzymatic approach has gained considerable attention due to its ability to produce optically pure (R)-2-hydroxy-4-phenylbutyric acid with enantiomeric excess values exceeding 99% [1] [3].
The reaction mechanism involves the transfer of a hydride from the reduced form of nicotinamide adenine dinucleotide (NADH) to the carbonyl carbon of OPBA, resulting in the formation of a hydroxyl group with R configuration [3]. The stereoselectivity of this reaction is attributed to the specific binding orientation of OPBA in the enzyme active site, which directs the hydride transfer to occur preferentially from one face of the carbonyl group [1] [3].
Several d-lactate dehydrogenase variants have been investigated for this transformation. For instance, the Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase from Lactobacillus bulgaricus ATCC 11842 has demonstrated high bio-reduction activity toward OPBA [1]. This mutant enzyme was coexpressed with formate dehydrogenase in Escherichia coli BL21 to construct a novel biocatalyst (Escherichia coli DF) for the efficient production of (R)-2-hydroxy-4-phenylbutyric acid [1].
The reaction conditions significantly influence the performance of d-lactate dehydrogenase-catalyzed biocatalysis. Optimization studies have revealed that parameters such as pH, temperature, substrate concentration, and biocatalyst concentration play crucial roles in determining the reaction efficiency [1] [13]. For example, the optimal pH for the reduction of OPBA using whole cells of Escherichia coli DF was found to be 6.5, while the optimal temperature was 37°C [1].
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| pH | 6.5 | Highest (R)-2-hydroxy-4-phenylbutyric acid production |
| Temperature | 37°C | Maximizes enzyme activity without denaturation |
| OPBA Concentration | 75 mM | Highest (R)-2-hydroxy-4-phenylbutyric acid production |
| Biocatalyst Concentration | 6 g DCW/L | Optimal specific productivity |
Under optimized conditions, 73.4 mM OPBA was reduced to 71.8 mM (R)-2-hydroxy-4-phenylbutyric acid in 90 minutes, with a high productivity of 47.9 mM per hour and excellent enantiomeric excess (>99%) [1] [13].
The enzymatic reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid requires stoichiometric amounts of the cofactor NADH, which is expensive for large-scale applications [1] [4]. To address this economic challenge, cofactor regeneration systems have been developed, with formate dehydrogenase (formate dehydrogenase) being one of the most widely used approaches [4] [15].
Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide while simultaneously reducing NAD+ to NADH [4]. This regeneration system offers several advantages: formate is an inexpensive substrate, carbon dioxide is the only byproduct and readily leaves the reaction mixture as a gas, and the reaction is thermodynamically favorable [4] [15].
In the context of (R)-2-hydroxy-4-phenylbutyric acid production, formate dehydrogenase from Candida boidinii has been successfully employed for NADH regeneration [1] [3]. The enzyme can be used either in isolated form or as whole cells pretreated with toluene to make them permeable [3]. The latter approach offers advantages of improved stability and easier preparation compared to isolated enzymes [3].
The efficiency of the formate dehydrogenase cofactor regeneration system depends on several factors, including formate concentration, enzyme activity, and reaction conditions [1] [15]. For instance, in the optimized process for (R)-2-hydroxy-4-phenylbutyric acid production using whole cells of Escherichia coli DF, a formate concentration of 75 mM was found to be optimal [1].
A comparison of different cofactor regeneration systems for (R)-2-hydroxy-4-phenylbutyric acid production reveals the superiority of the formate dehydrogenase system over glucose-based systems [1]. While glucose dehydrogenase can also be used for NADH regeneration, it produces organic acids such as gluconic acid as byproducts, which complicate the downstream purification of (R)-2-hydroxy-4-phenylbutyric acid [15]. In contrast, the formate dehydrogenase system produces only carbon dioxide as a byproduct, simplifying the purification process [1] [4].
| Cofactor Regeneration System | Co-substrate | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|
| Formate Dehydrogenase | Formate | Carbon dioxide | Simple purification, favorable thermodynamics | Requires additional enzyme |
| Glucose Dehydrogenase | Glucose | Gluconic acid | High activity, inexpensive | Complicates purification |
The integration of d-lactate dehydrogenase and formate dehydrogenase in a single recombinant organism, such as Escherichia coli DF, represents an efficient approach for the production of (R)-2-hydroxy-4-phenylbutyric acid [1]. This coupled biocatalysis system offers advantages of high productivity, excellent stereoselectivity, and simplified downstream processing [1] [13].
Chemical deracemization strategies offer alternative approaches for the synthesis of enantiomerically pure 2-hydroxy-4-phenylbutanoic acid [5] [7]. These methods involve the conversion of racemic mixtures into single enantiomers through various chemical and enzymatic transformations [5].
Lipase-mediated kinetic resolution represents a powerful approach for the preparation of optically active 2-hydroxy-4-phenylbutanoic acid [5] [6]. This method exploits the enantioselectivity of lipases, which preferentially catalyze the reaction of one enantiomer in a racemic mixture, leading to the enrichment of the unreacted enantiomer [6].
In the context of 2-hydroxy-4-phenylbutanoic acid synthesis, lipases have been employed for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate, which can be subsequently hydrolyzed to obtain the corresponding acid [6]. For instance, lipase AK has been used as a catalyst for the resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess of up to 99% for the (R)-enantiomer [6].
The kinetic resolution process typically involves the selective acylation or hydrolysis of one enantiomer in the racemic mixture [5] [7]. In the case of acylation, the lipase catalyzes the reaction of one enantiomer with an acyl donor, such as vinyl acetate, resulting in the formation of an ester, while the other enantiomer remains unreacted [7]. The two compounds can then be separated based on their different physical properties [7].
The efficiency of lipase-mediated kinetic resolution depends on several factors, including the type of lipase, reaction medium, temperature, and substrate concentration [6]. Optimization studies have identified the following conditions for the resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate using lipase AK: substrate concentration of 0.074 mol/L, lipase AK amount of 20 mg in 2.0 ml ethenylethanoate, temperature of 30°C, and agitation speed of 100 rpm [6].
The kinetic resolution model of ethyl 2-hydroxy-4-phenylbutyrate by lipase AK has been described by a double substrate ping-pong mechanism, with experimental data showing good agreement with the model predictions [6]. This mechanistic understanding provides valuable insights for the rational design and optimization of lipase-mediated kinetic resolution processes [6].
While lipase-mediated kinetic resolution offers high enantioselectivity, its maximum theoretical yield is limited to 50% since only one enantiomer in the racemic mixture is converted to the desired product [5] [7]. To overcome this limitation, lipase-mediated kinetic resolution can be combined with racemization of the undesired enantiomer in a dynamic kinetic resolution process, potentially increasing the yield to 100% [5] [7].
Mandelate racemase coupled systems represent an innovative approach for the deracemization of 2-hydroxy-4-phenylbutanoic acid derivatives [5] [7]. This strategy combines lipase-catalyzed kinetic resolution with mandelate racemase-mediated racemization of the non-reacting substrate enantiomer, enabling the complete conversion of a racemic mixture into a single enantiomeric product [5].
Mandelate racemase is an enzyme that catalyzes the interconversion of (R)- and (S)-mandelate, and it has been found to accept various α-hydroxy acids as substrates, including 2-hydroxy-4-phenylbut-3-enoic acid [5] [7]. By coupling mandelate racemase with a lipase that selectively acts on one enantiomer, a dynamic kinetic resolution process can be established [5].
In a notable example, the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid was accomplished using a two-enzyme system consisting of lipase and mandelate racemase [5] [7]. The process involved stepwise cyclic repetition of lipase-catalyzed kinetic resolution coupled to mandelate racemase-mediated racemization of the non-reacting substrate enantiomer [5]. This approach led to a single enantiomeric product, with the stereochemical outcome controlled by switching between lipase-catalyzed acyl-transfer and ester hydrolysis reactions [5] [7].
The mandelate racemase coupled system offers several advantages over traditional kinetic resolution methods [5] [7]. First, it enables the complete conversion of a racemic mixture into a single enantiomer, potentially doubling the yield compared to simple kinetic resolution [5]. Second, it provides access to both enantiomers of 2-hydroxy-4-phenylbutanoic acid by appropriate selection of the lipase and reaction conditions [5] [7]. Third, it utilizes mild reaction conditions and environmentally friendly biocatalysts, aligning with the principles of green chemistry [5].
The efficiency of mandelate racemase coupled systems depends on several factors, including the compatibility of the two enzymes, their relative activities, and the reaction conditions [5] [7]. Optimization of these parameters is crucial for achieving high yields and enantioselectivities [5]. For instance, the pH and temperature of the reaction medium must be carefully controlled to ensure optimal activity of both enzymes while minimizing potential denaturation [5] [7].
The products obtained from the mandelate racemase coupled system, (R)- and (S)-2-hydroxy-4-phenylbut-3-enoic acid, can be easily transformed into the corresponding (R)- and (S)-2-hydroxy-4-phenylbutanoic acid through subsequent chemical transformations [5] [7]. This versatility makes the mandelate racemase coupled system a valuable tool for the synthesis of both enantiomers of 2-hydroxy-4-phenylbutanoic acid, which are important building blocks for angiotensin-converting enzyme inhibitors [5].
Catalytic hydrogenation represents another important approach for the synthesis of 2-hydroxy-4-phenylbutanoic acid [8] [9]. This method involves the reduction of unsaturated precursors using hydrogen gas in the presence of suitable catalysts [8] [10].
Palladium-catalyzed reductive processes offer efficient routes for the synthesis of 2-hydroxy-4-phenylbutanoic acid from various precursors [8] [9]. These methods typically involve the hydrogenation of carbon-carbon double bonds or carbonyl groups using hydrogen gas and palladium-based catalysts [8] [22].
One approach involves the palladium-catalyzed hydrogenation of 2-oxo-4-phenylbut-3-enoic acid or its esters [8] [9]. This reaction proceeds through the sequential reduction of the carbon-carbon double bond and the carbonyl group, resulting in the formation of 2-hydroxy-4-phenylbutanoic acid [9]. The stereoselectivity of this transformation depends on the catalyst and reaction conditions employed [9].
Another strategy utilizes palladium-catalyzed hydrogenation in the final step of a multi-step synthesis of 2-hydroxy-4-phenylbutanoic acid [8]. For instance, the hydrogenolysis of 3-azido-2-trimethylsiloxy-4-phenylbutanoic acid using 5% palladium on carbon under hydrogen pressure (2 MPa) at 50°C has been reported to yield 3-amino-2-hydroxy-4-phenylbutanoic acid, which can be further transformed into 2-hydroxy-4-phenylbutanoic acid [8].
The efficiency of palladium-catalyzed reductive processes depends on several factors, including the catalyst type, hydrogen pressure, temperature, solvent, and substrate structure [8] [9]. For example, the hydrogenation of ethyl 2-oxo-4-phenylbutyrate using palladium catalysts typically requires hydrogen pressures of 2-3 MPa and temperatures of 50-70°C for optimal results [8] [9].
While palladium-catalyzed hydrogenation offers advantages such as high yields and operational simplicity, it often provides limited control over the stereochemistry of the product [9] [10]. To address this limitation, asymmetric hydrogenation using chiral catalysts based on rhodium or ruthenium has been developed as an alternative approach for the stereoselective synthesis of 2-hydroxy-4-phenylbutanoic acid [9] [10].
The efficiency and stereoselectivity of catalytic hydrogenation pathways for the synthesis of 2-hydroxy-4-phenylbutanoic acid can be significantly enhanced through substrate-specific reaction optimization [9] [10]. This approach involves tailoring the reaction conditions and catalyst properties to match the specific characteristics of the substrate [10] [11].
One important aspect of substrate-specific optimization is the selection of appropriate catalysts [9] [10]. For instance, the asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid using a ruthenium catalyst based on SunPhos as the chiral ligand has been reported to yield 2-hydroxy-4-phenylbutanoic acid with high enantioselectivity (91.8% enantiomeric excess) and efficiency (turnover number = 2000, turnover frequency = 200 per hour) [10]. This approach offers a useful method for the synthesis of a common intermediate for angiotensin-converting enzyme inhibitors [10].
Temperature plays a crucial role in determining the outcome of catalytic hydrogenation reactions [9] [10]. For example, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate using [NH2Me2]+[{RuCl[(S)-SunPhos]}2(μ-Cl3)] has been found to be sensitive to the reaction temperature, with optimal conditions yielding ethyl 2-hydroxy-4-arylbutyrate with 94-96% enantiomeric excess [9]. Subsequent hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate (93% enantiomeric excess) provided 2-hydroxy-4-phenylbutyric acid with 81% yield and 99% enantiomeric excess after a single recrystallization [9].
Solvent selection is another critical factor in substrate-specific optimization [11] [12]. The choice of solvent can influence the solubility of the substrate and catalyst, the hydrogen availability, and the stability of reaction intermediates [11]. For instance, the use of aqueous/organic biphasic systems has been demonstrated to be advantageous for certain biocatalytic reductions, mitigating substrate toxicity and enhancing process productivity [11].
Substrate concentration and hydrogen pressure are additional parameters that require optimization for efficient catalytic hydrogenation [10] [11]. High substrate concentrations can lead to decreased reaction rates and lower stereoselectivity due to substrate inhibition or catalyst deactivation [11]. Similarly, hydrogen pressure affects the rate of hydrogenation and can influence the chemoselectivity of the reaction when multiple reducible groups are present in the substrate [10].
X-ray crystallographic analysis has provided fundamental insights into the solid-state structure of 2-Hydroxy-4-phenylbutanoic acid and its derivatives. Multiple polymorphic forms have been characterized, revealing significant structural diversity within this compound family.
The most extensively studied crystalline forms involve related 4-oxo-4-phenylbutanoic acid polymorphs, which share structural similarities with 2-Hydroxy-4-phenylbutanoic acid [1] [2]. Three distinct polymorphic modifications have been documented, each exhibiting unique unit cell parameters and packing arrangements.
| Polymorph | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Volume (ų) | Z | Z′ |
|---|---|---|---|---|---|---|---|---|
| VERMAG | P21/c | 15.071(10) | 5.435(9) | 16.058(10) | 129.57(10) | 1013.91 | 4 | 1 |
| VERMAG01 | P21/n | 12.728(6) | 5.200(3) | 14.426(6) | 111.33(3) | - | 4 | 1 |
| New Polymorph | P21/c | 15.2673(6) | 5.2028(2) | 22.3063(8) | 98.0217(7) | 1754.51 | 8 | 2 |
The newest polymorph demonstrates remarkable structural characteristics with Z = 8 and Z′ = 2, indicating two crystallographically independent molecules within the asymmetric unit [1]. This polymorph exhibits the largest unit cell volume (1754.51 ų) and represents the most densely packed crystalline arrangement among the known forms.
Crystallographic analysis reveals that all polymorphs form characteristic dimeric structures through intermolecular hydrogen bonds between carboxyl groups [1] [2]. The hydrogen bonding parameters demonstrate systematic variations across polymorphs:
Notably, the carbonyl groups at position 4 remain unaffected by hydrogen bonding interactions, indicating selective intermolecular recognition patterns [1].
For 2-Hydroxy-4-phenylbutanoic acid derivatives, X-ray crystallographic studies of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid methyl ester hydrobromide have provided definitive stereochemical assignments [3]. The crystals, characterized as thin, colorless, transparent plates with dimensions 0.55 × 0.4 × 0.03 mm, were analyzed using a Philips PW 1100 diffractometer with graphite monochromator and CuKα radiation [3].
The crystallographic data reveals significant conformational flexibility within the alkyl chain segments of the phenylbutanoic acid framework [1]. Root mean square deviation (RMSD) calculations demonstrate that crystallographically independent molecules within the same polymorph can differ by 0.241 Å, indicating substantial structural plasticity [1].
Comprehensive Nuclear Magnetic Resonance analysis of 2-Hydroxy-4-phenylbutanoic acid provides detailed structural characterization through multiple NMR techniques, enabling precise assignment of molecular connectivity and stereochemical features.
¹H Nuclear Magnetic Resonance spectroscopy in deuterium oxide solvent reveals characteristic chemical shift patterns for 2-Hydroxy-4-phenylbutanoic acid [4]. The aromatic proton region displays multiplicity patterns at δ 7.33-7.27 (multiplet, 2H) and δ 7.26-7.18 (multiplet, 3H), corresponding to the phenyl substituent protons. The hydroxyl-bearing carbon proton appears as a doublet at δ 4.18 (J = 7.9 Hz, 1H), while the phenethyl methylene protons are observed as a triplet at δ 2.68 (J = 7.9 Hz, 2H). The remaining methylene protons exhibit complex multipicity at δ 2.10-1.88 (multiplet, 2H) [4].
| NMR Type | Chemical Shifts (δ ppm) | Solvent | Integration |
|---|---|---|---|
| ¹H NMR (400 MHz) | 7.33-7.27 (m, 2H) | D₂O | Aromatic protons |
| ¹H NMR (400 MHz) | 7.26-7.18 (m, 3H) | D₂O | Aromatic protons |
| ¹H NMR (400 MHz) | 4.18 (d, J=7.9 Hz, 1H) | D₂O | α-Hydroxyl proton |
| ¹H NMR (400 MHz) | 2.68 (t, J=7.9 Hz, 2H) | D₂O | Phenethyl CH₂ |
| ¹H NMR (400 MHz) | 2.10-1.88 (m, 2H) | D₂O | β-Methylene |
¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive carbon framework characterization for 2-Hydroxy-4-phenylbutanoic acid. The carbonyl carbon resonates characteristically around δ 180 ppm, while aromatic carbons appear in the δ 125-140 ppm region [5] [6]. Aliphatic carbons are distributed across the δ 25-75 ppm range, with the hydroxyl-bearing carbon appearing in the downfield aliphatic region.
Detailed ¹³C Nuclear Magnetic Resonance analysis of related phenylbutanoic acid derivatives demonstrates systematic chemical shift patterns. For 4-phenylbutanoic acid analogs, ¹³C chemical shifts include: δ 180.3 (C-1 carbonyl), δ 138.4 (aromatic C-2′), δ 137.3 (aromatic C-8a′), δ 135.0 (aromatic C-4a′), δ 129.3 (aromatic C-1′, C-4′), δ 125.8 (aromatic C-3′), with aliphatic carbons appearing at δ 34.8, δ 33.7, δ 29.6, δ 29.2, δ 26.5, δ 23.5, and δ 23.4 [5].
Two-dimensional Nuclear Magnetic Resonance methods provide crucial connectivity information for structural elucidation of 2-Hydroxy-4-phenylbutanoic acid [7] [8]. Correlation Spectroscopy (COSY) experiments identify scalar coupling relationships between protons, enabling assignment of the carbon skeleton connectivity. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct ¹H-¹³C correlations, facilitating carbon assignment through attached proton identification.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range ¹H-¹³C connectivities, providing critical information for quaternary carbon assignment and molecular framework determination [8]. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify spatial proximities between protons, offering stereochemical insights and conformational information [7].
Advanced two-dimensional techniques, including selective-Total Correlation Spectroscopy (TOCSY) Heteronuclear Multiple Bond Correlation methods, enable structure elucidation of impurities and related compounds without prior chromatographic separation [8]. These methods prove particularly valuable for pharmaceutical analysis where compound identification at sub-percentage levels is required.
Chiral chromatographic separation of 2-Hydroxy-4-phenylbutanoic acid enantiomers represents a critical analytical capability for pharmaceutical and synthetic applications, given the significant biological activity differences between stereoisomers.
Multiple chiral stationary phases demonstrate effectiveness for 2-Hydroxy-4-phenylbutanoic acid enantiomer separation. The MCI GEL CRS10W chiral column provides reliable enantiomeric excess determination using a mobile phase composition of 2 mM copper sulfate and acetonitrile (85:15 volume ratio) [9]. Detection at 254 nm ultraviolet wavelength, with flow rate 0.5 mL/min at 25°C, enables quantitative enantiomeric analysis with the enantiomeric excess calculation: ee = [(R-HPBA − S-HPBA)/(R-HPBA + S-HPBA)] × 100% [9].
Chiralpak AD stationary phase demonstrates effective separation of the racemic mixture into L, meso, and D forms using hexane:isopropanol (90:10) mobile phase [4]. Operating conditions include 0.5 mL/min flow rate at 40°C with ultraviolet detection at 210 nm. Retention time windows are: L-enantiomer (20-23 minutes), meso form (23-25 minutes), and D-enantiomer (25-28 minutes) [4].
| Chiral Stationary Phase | Mobile Phase | Detection | Flow Rate (mL/min) | Temperature (°C) | Application |
|---|---|---|---|---|---|
| MCI GEL CRS10W | 2 mM CuSO₄:acetonitrile (85:15) | UV 254 nm | 0.5 | 25 | Enantiomeric excess determination |
| Chiralpak AD | hexane:isopropanol (90:10) | UV 210 nm | 0.5 | 40 | Separation of L, meso, D forms |
| Polysaccharide-based CSPs | Normal phase solvents | UV detection | Variable | Ambient | General enantioseparation |
Chemical resolution through diastereomeric salt formation provides an alternative approach for enantiomer separation. Optically active 1-(p-tolyl)ethylamine and N-(2-hydroxy)ethyl-α-methylbenzylamine function as effective resolving agents for racemic 2-Hydroxy-4-phenylbutanoic acid [10] [11]. The resolution process involves treating racemic acid with 0.4-1.0 equivalent of the chiral amine, followed by crystallization from appropriate solvents.
The process achieves separation through differential solubility of diastereomeric salts. Representative conditions include dissolution in alcoholic solvents (methanol, ethanol, propanol) followed by controlled cooling to supersaturation [10]. The (-)-2-hydroxy-4-phenylbutanoic acid enantiomer, crucial for angiotensin converting enzyme inhibitor synthesis, can be obtained in high purity and yield through this methodology [10] [11].
Recent developments demonstrate solvent-dependent chirality switching in enantiomer separation [12] [13]. Using (1R,2S)-2-amino-1,2-diphenylethanol as resolving agent, different solvents can preferentially stabilize opposite enantiomeric salts. Alcohol solvents tend to favor (S)-enantiomer salt formation, while non-polar solvents prefer (R)-enantiomer crystallization [12].
This phenomenon results from solvent incorporation into the crystal lattice, altering hydrogen bonding networks and thermodynamic stability. Such solvent effects enable access to both enantiomers using a single chiral resolving agent, representing a significant practical advantage for synthetic applications [12] [13].
Biocatalytic methods provide complementary enantiomer separation strategies. Lipase-catalyzed kinetic resolution coupled with mandelate racemase-mediated racemization enables deracemization of related 2-hydroxy-4-phenylbut-3-enoic acid substrates [14]. The enzymatic approach achieves high enantioselectivity and can be engineered to favor either enantiomer through reaction condition optimization.
Vibrational spectroscopic analysis through Fourier Transform Infrared and Raman techniques provides complementary structural characterization of 2-Hydroxy-4-phenylbutanoic acid, revealing functional group characteristics and molecular conformational features.
Fourier Transform Infrared spectroscopy of 2-Hydroxy-4-phenylbutanoic acid reveals characteristic absorption bands corresponding to specific functional groups within the molecular framework [15] [16]. The carboxylic acid carbonyl stretch appears as a strong absorption around 1740 cm⁻¹, consistent with typical carboxylic acid derivatives [6]. The hydroxyl group exhibits broad absorption in the 3200-3600 cm⁻¹ region, with the exact position dependent on hydrogen bonding interactions and crystal packing arrangements.
Aromatic carbon-hydrogen stretching vibrations appear as weak absorptions around 3044 cm⁻¹, while aromatic carbon-carbon stretching modes are observed at approximately 1593 cm⁻¹ and 1492 cm⁻¹ [16]. Aliphatic carbon-hydrogen stretching appears in the 2850-2990 cm⁻¹ range, with intensity increasing as methylene group content increases [16].
Characteristic fingerprint region absorptions include aromatic deformation vibrations between 980-490 cm⁻¹, carbon-oxygen stretching modes in the 1000-1220 cm⁻¹ region, and aliphatic deformation patterns between 1250-1470 cm⁻¹ [16]. The infrared spectrum confirms structural integrity and functional group presence, providing quality control verification for synthetic samples [15].
Raman spectroscopy offers complementary vibrational information, particularly valuable for analyzing crystalline forms and polymorphic variations. Related phenolic compounds demonstrate characteristic Raman scattering patterns that can be applied to 2-Hydroxy-4-phenylbutanoic acid analysis [17].
Intense Raman bands typically appear below 200 cm⁻¹, corresponding to skeletal vibrations and lattice modes that describe intermolecular forces in crystalline materials [17]. The carbonyl stretching region (1680-1720 cm⁻¹) and aromatic carbon-carbon stretching modes (1590-1625 cm⁻¹) provide strong Raman signals for structural identification [17].
Hydroxyl group deformation and carbon-oxygen stretching combinations appear in the 1310-1410 cm⁻¹ region, while aromatic carbon-hydrogen deformation modes are distributed across 680-1290 cm⁻¹ [17]. Aromatic ring vibrations characteristically appear between 415-650 cm⁻¹, providing fingerprint identification capabilities [17].
Theoretical calculations using Density Functional Theory methods enable prediction and assignment of vibrational modes for 2-Hydroxy-4-phenylbutanoic acid. The cost-efficient B97-3c functional with appropriate basis sets provides reliable frequency calculations for comparison with experimental spectra [16].
Computational analysis facilitates assignment of complex vibrational patterns, particularly in fingerprint regions where multiple modes may overlap. Theoretical infrared and Raman intensities can guide experimental interpretation and support structural confirmation in synthetic and analytical applications [16].
Vibrational spectroscopy finds extensive application in pharmaceutical quality control for 2-Hydroxy-4-phenylbutanoic acid and its derivatives. Fourier Transform Infrared methods enable rapid identification and purity assessment, while Raman spectroscopy provides polymorph discrimination capabilities [17] [16].
Quantitative Fourier Transform Infrared analysis enables compositional determination in binary mixtures, following Beer-Lambert law relationships between absorption intensity and concentration [16]. Such methods prove valuable for process monitoring and final product specification verification in pharmaceutical manufacturing environments.
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